molecular formula C28H26F3N5O2 B2855462 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866845-74-1

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2855462
CAS No.: 866845-74-1
M. Wt: 521.544
InChI Key: YGMNYDFWHIDEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a 3,4-diethoxyphenethylamine moiety at position 5. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N5O2/c1-3-37-23-13-12-18(16-24(23)38-4-2)14-15-32-26-21-10-5-6-11-22(21)36-27(33-26)25(34-35-36)19-8-7-9-20(17-19)28(29,30)31/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNYDFWHIDEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Commonly used reagents include hydrazine derivatives and quinazoline precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.

    Attachment of the Diethoxyphenyl and Phenylethyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name R3 Position R5 Position Key Properties/Activities
Target Compound 3-(Trifluoromethyl)phenyl N-[2-(3,4-Diethoxyphenyl)ethyl] Hypothesized enhanced metabolic stability due to trifluoromethyl and ethoxy groups
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl N-[2-(3,4-Diethoxyphenyl)ethyl] Likely reduced electron-withdrawing effects compared to CF3; potential for altered binding affinity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl N-(4-Ethoxyphenyl) Sulfonyl group may increase polarity and reduce membrane permeability
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl N-(2-Methoxy-5-methylphenyl) Bulky sulfonyl substituent could sterically hinder target interactions

Key Observations :

Electron Effects: The trifluoromethyl group (CF3) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and interaction with hydrophobic binding pockets in biological targets. Sulfonyl-containing analogs (e.g., ) introduce polar groups that may improve water solubility but reduce bioavailability due to decreased lipophilicity .

Substituent Position and Bioactivity :

  • The 3,4-diethoxyphenethylamine moiety at R5 in the target compound and may confer improved metabolic stability compared to simpler ethoxyphenyl groups (e.g., ) due to steric shielding of metabolically labile sites .
  • Analogous triazolopyrimidines with acetylhydrazone substituents (e.g., ) demonstrated herbicidal activity, suggesting that the triazoloquinazoline scaffold in the target compound could similarly interact with plant enzyme systems .

Synthetic Pathways: The synthesis of triazoloquinazoline derivatives often involves cyclization reactions, as seen in , where 1,2,3-triazole-substituted quinazolinones were synthesized via nucleophilic substitution and characterized by NMR and mass spectrometry. This supports the likelihood of analogous methods being applicable to the target compound .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related studies:

  • Anticancer Potential: Skelton et al. (1999) demonstrated that quinazoline derivatives inhibit thymidylate synthase, a cancer therapy target . The trifluoromethyl group in the target compound may enhance such inhibition due to its resemblance to fluoropyrimidine chemotherapeutics.
  • Agrochemical Applications : Triazolopyrimidine derivatives in showed herbicidal activity, with chiral centers improving efficacy. If the target compound’s ethoxyphenethyl group introduces chirality, it may similarly enhance activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.